6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide
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Overview
Description
6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide is a chemical compound with a complex structure that includes a bromine atom, a sulfonamide group, and a benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide typically involves the reaction of 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine with sulfonamide reagents under specific conditions. One common method involves the use of sulfonyl chlorides in the presence of a base to facilitate the formation of the sulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. Additionally, the bromine atom and benzoxazine ring can interact with cellular components, affecting various biological functions .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
- 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride
- 6-amino-2H-1,4-benzoxazin-3(4H)-one
Uniqueness
6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide is unique due to the presence of both a bromine atom and a sulfonamide group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7BrN2O4S |
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Molecular Weight |
307.12 g/mol |
IUPAC Name |
6-bromo-3-oxo-4H-1,4-benzoxazine-7-sulfonamide |
InChI |
InChI=1S/C8H7BrN2O4S/c9-4-1-5-6(15-3-8(12)11-5)2-7(4)16(10,13)14/h1-2H,3H2,(H,11,12)(H2,10,13,14) |
InChI Key |
UDCJNVIBVNLCNM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC(=C(C=C2O1)S(=O)(=O)N)Br |
Origin of Product |
United States |
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